molecular formula C19H15ClN2O4 B11417825 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-nitrobenzamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-nitrobenzamide

Cat. No.: B11417825
M. Wt: 370.8 g/mol
InChI Key: HFFUTUMSWSSMCY-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group, a furan-2-ylmethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Substitution: The chlorophenyl and furan-2-ylmethyl groups can be introduced through nucleophilic substitution reactions. This often involves the use of appropriate halogenated precursors and strong nucleophiles under controlled conditions.

    Coupling Reactions: The final coupling of the substituted benzamide with the chlorophenyl and furan-2-ylmethyl groups can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Halogenated precursors, strong nucleophiles like sodium hydride (NaH), and bases like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the aromatic groups may facilitate π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a furan ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-nitrobenzamide

InChI

InChI=1S/C19H15ClN2O4/c20-17-9-3-1-6-14(17)12-21(13-15-7-5-11-26-15)19(23)16-8-2-4-10-18(16)22(24)25/h1-11H,12-13H2

InChI Key

HFFUTUMSWSSMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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